Diethyl (pyrrolidin-1-ylmethyl)phosphonate
Description
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)9-10-7-5-6-8-10/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZGECNJWVKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1CCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199832 | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51868-96-3 | |
| Record name | Diethyl P-(1-pyrrolidinylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51868-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (pyrrolidin-1-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For instance, diethyl phosphite can react with pyrrolidinylmethyl chloride under reflux conditions to yield this compound .
Another method involves the Kabachnik-Fields reaction, which is a three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite. This reaction can be carried out under mild conditions, often using a catalyst to improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted in a controlled environment to ensure high purity and yield of the product .
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
Diethyl (pyrrolidin-1-ylmethyl)phosphonate undergoes intramolecular cyclization under basic conditions. In ethanolic sodium ethoxide at reflux:
- Forms syn-diethyl [(2-oxo-2,3-dihydro-1H-indol-3-yl)(pyrrolidin-1-yl)methyl]phosphonate via N₂ elimination and subsequent phosphonate stabilization .
- Yields 30% after 6 hours, confirmed by IR and NMR analysis .
Mechanistic Pathway
- Base-induced elimination of dialkylphosphite and nitrogen gas.
- Intermediate formation followed by cyclization to stabilize the phosphonate moiety.
Hydrogenation and Cyclization
Catalytic hydrogenation of isoxazolidine derivatives containing this phosphonate facilitates:
- N–O bond cleavage and benzyl group removal at 15 bar H₂ pressure .
- Intramolecular cyclization to γ-lactam derivatives (e.g., 3-methoxycarbonyl-(5-oxopyrrolidin-2-yl)phosphonate) in 75–94% yield .
| Reaction Conditions | Product | Yield | Ref. |
|---|---|---|---|
| H₂ (15 bar), Pd/C, EtOH | Phosphoproline analogue 27 | 38% | |
| H₂ (1 bar), 24 h | γ-Lactam 18 | 75% |
Elimination Reactions
Under basic or thermal conditions:
- Generates olefinic compounds (e.g., 3a,b) via sequential elimination of N₂ and phosphite groups .
- Forms conjugated diethylvinyl phosphate derivatives (31P-NMR δ −6.22 ppm) .
Key Observation
- Reaction with trialkylphosphonoacetates produces bis-adducts (e.g., 6a,b) through Michael addition pathways .
Antibiotic Development
- Reacts with primary amines (3 eq.) under solvent-free conditions to yield aminopyrrolidinyl phosphonates (74–80% yield) .
- Products exhibit predicted antibiotic activity via PASS program analysis, including acetyl esterase inhibition .
Representative Synthesis
| Amine | Product | Yield | Ref. |
|---|---|---|---|
| i-Propylamine | Diethyl (1-isopropyl-3-(isopropylamino)pyrrolidin-2-yl)phosphonate | 80% | |
| Benzylamine | Diethyl (1-benzyl-3-(benzylamino)pyrrolidin-2-yl)phosphonate | 79% |
Neurological Drug Precursors
Comparative Reaction Efficiency
Reaction optimization studies reveal:
- Solvent-free conditions enhance yields (75–94%) compared to solvent-mediated reactions .
- Aromatic solvents (toluene, xylene) strongly inhibit reactivity (<10% yield) .
Catalyst Screening
| Catalyst | Solvent | Yield | Ref. |
|---|---|---|---|
| None | — | 0% | |
| Pd/C | EtOH | 38% | |
| Nano Sb₂O₃ | Solvent-free | 75% |
Mechanistic Insights
- Radical pathways : Visible-light-mediated reactions with diaryliodonium salts proceed via radical-radical coupling .
- Acid catalysis : Salicylic acid promotes scalable synthesis of arylphosphonates at 20°C .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant heterocycles and functionalized phosphonates. Future research should explore its catalytic asymmetric transformations and in vivo biological validation.
Scientific Research Applications
The provided search results offer insights into the synthesis, properties, and potential applications of phosphonates and related compounds, but do not specifically focus on "Diethyl (pyrrolidin-1-ylmethyl)phosphonate". However, the search results do provide information on the synthesis of related compounds, their potential biological activities, and relevant applications of similar molecules, which can help infer potential applications of "this compound".
Synthesis and Properties
A novel class of aminopyrrolidinyl phosphonates can be synthesized by adding primary amines to diethyl 4-chloro-1-butynylphosphonates . These reactions can occur at room temperature without a solvent or catalyst, yielding compounds with predicted biological activity . One study reports a facile method for synthesizing novel aminopyrrolidinyl phosphonates and predicting their biological activity using the PASS program .
Potential Biological Activities
Some synthesized derivatives of antibiotics exhibit properties for treating stroke and acute neurological disorders and may act as acetyl esterase inhibitors . Several search results discuss the potential of phosphonate compounds as antiviral drugs and inhibitors of certain enzymes . One paper highlights the antitumor activity of Lunatin 1, a peptide from scorpion venom, against tumor cell lines . Another paper identifies Lunatin 2 as a potent inhibitor of YopH, a protein tyrosine phosphatase from the bacteria Yersinia enterocolitica .
Applications of Related Compounds
Phosphonates are utilized in various applications, including drugs, imaging, pesticides, and flame retardants . Research has been done on synthesizing antiviral drugs through carbon-carbon and carbon-hetero bond formation under diverse reaction conditions . The incorporation of a triazole ring in nucleosides can enhance their therapeutic value and photophysical properties . One study focuses on synthesizing functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate .
Predicted Biological Activity
The synthesis of aminopyrrolidinyl phosphonates may lead to compounds with biological activity . The PASS program can predict the biological activity of these compounds . Some compounds exhibit properties for treating strokes, acute neurological disorders, and acetyl esterase inhibition .
Mechanism of Action
The mechanism of action of diethyl (pyrrolidin-1-ylmethyl)phosphonate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phosphonate group can mimic the transition state of the enzyme’s natural substrate, leading to effective inhibition .
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphonate derivatives vary primarily in their substituents, which dictate reactivity, stability, and biological activity. Key analogs include:
| Compound Name | Substituent | Key Structural Features |
|---|---|---|
| Diethyl (pyrrolidin-1-ylmethyl)phosphonate | Pyrrolidin-1-ylmethyl | Nitrogen-containing heterocycle, polar |
| Diethyl butylphosphonate | Butyl | Linear alkyl chain, lipophilic |
| Diethyl (1-naphthylmethyl)phosphonate | Naphthylmethyl | Aromatic group, π-π interactions |
| Diethyl hexadecylphosphonate | Hexadecyl | Long alkyl chain, amphiphilic |
| Diethyl (1-phenylethyl)phosphonate | Phenylethyl | Aromatic and alkyl hybrid |
Chemical Reactivity and Stability
- Hydrolysis :
- This compound is expected to resist acid hydrolysis due to the stabilizing pyrrolidine group. In contrast, diethyl (5,6-dichloro-1,3-benzodioxomethyl)phosphonate undergoes acid hydrolysis at the P–C bond .
- Alkyl phosphonates (e.g., diethyl butylphosphonate) are generally stable under basic conditions but hydrolyze slowly in acidic media .
- Electrophilic Reactivity: Compounds like diethyl [(N-acylamino)bromomethyl]phosphonate react with amines to form amidoaminals, a property shared with the target compound if functionalized at the methylene position .
Research Findings and Contradictions
- Antibiotic Activity: While aminopyrrolidinyl phosphonates show promise, the exact mechanism of the target compound remains unverified, necessitating further studies .
- Hydrolysis Stability : Evidence conflicts on P–C bond stability; aromatic phosphonates (e.g., naphthylmethyl) are less stable than alkyl or heterocyclic analogs .
- Synthetic Utility : The pyrrolidine group’s nucleophilicity may enable unique reactivity in Michael additions or cyclizations, contrasting with inert alkyl phosphonates .
Biological Activity
Diethyl (pyrrolidin-1-ylmethyl)phosphonate is a compound belonging to the class of phosphonates, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Overview of this compound
This compound is characterized by its phosphonate group, which contributes to its biological reactivity. The compound is synthesized through the reaction of diethyl phosphite with pyrrolidine derivatives, leading to a range of biological activities that are being investigated for pharmaceutical applications.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Reagents : Diethyl phosphite and pyrrolidine or its derivatives.
- Reaction Conditions : The reaction is often conducted under reflux in an organic solvent such as ethanol, sometimes utilizing sodium ethoxide as a base.
- Yield : The yield varies based on the specific reaction conditions but has been reported around 30% to 80% in various studies.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for antibiotic development. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been suggested that derivatives of pyrrolidinyl phosphonates can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as stroke and neurodegenerative diseases. The PASS program (Prediction of Activity Spectra for Substances) predicted several biological activities for these compounds, including neuroprotective effects .
Antiviral Activity
This compound has also been evaluated for antiviral properties. Studies have shown that phosphonates can exhibit activity against viral infections by inhibiting viral replication mechanisms. This aspect is particularly relevant in the context of developing treatments for viral hepatitis and other viral diseases .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:
Q & A
Q. What are the primary synthetic routes for preparing diethyl (pyrrolidin-1-ylmethyl)phosphonate, and how do reaction conditions influence yield?
this compound can be synthesized via Kabachnick-Fields-type reactions, which involve the condensation of aldehydes, amines, and dialkyl phosphites. Alternative methods include the use of azidopyrazole intermediates reacting with diethyl phosphonate in dry toluene, yielding aminopyrazole derivatives (75% yield) through a mechanism involving phosphorus lone-pair attack on the azide group, followed by decomposition . Optimizing moisture exclusion is critical, as trace water can hydrolyze intermediates, reducing yield. Solvent choice (e.g., dry toluene) and room-temperature conditions are recommended to minimize side reactions .
Q. How can ³¹P NMR spectroscopy be employed to confirm the structure and purity of this compound?
³¹P NMR is a key tool for structural verification. The phosphorus environment in phosphonates typically resonates in the δ +15 to +25 ppm range. For diethyl phosphonate derivatives, splitting patterns (e.g., coupling with adjacent protons) and integration ratios confirm substituent placement. For example, diethyl phosphonate shows one-bond coupling to ¹H (²J coupling) and three-bond coupling (³J), with characteristic splitting in ¹H NMR spectra . Compare experimental shifts with literature databases (e.g., NIST Chemistry WebBook) to validate purity and detect impurities like unreacted phosphite .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in the reactivity of this compound across different homologation reactions?
The compound’s reactivity in homologation (e.g., Ohira-Bestmann reaction) depends on its ability to generate diazo intermediates. Discrepancies in yields may arise from competing pathways:
- In situ generation of DAMP (diazomethylphosphonate) : Moisture-sensitive intermediates can hydrolyze prematurely, reducing diazo availability .
- Steric effects : Bulky substituents (e.g., pyrrolidin-1-ylmethyl) may hinder aldehyde coordination, slowing homologation.
Optimize base strength (e.g., K₂CO₃ vs. DBU) and solvent polarity to favor diazo stability. Monitor reaction progress via ³¹P NMR to detect intermediate decomposition .
Q. How can researchers resolve conflicting data on the neurotoxicity potential of structurally related phosphonates?
Contradictions in neurotoxicity studies often stem from:
- Structural variations : Minor substituent changes (e.g., hydroxyl vs. pyrrolidinyl groups) alter bioavailability and blood-brain barrier penetration. Compare diethyl (hydroxymethyl)phosphonate (classified as a nerve agent precursor) with pyrrolidine derivatives, which may exhibit reduced toxicity due to hindered membrane permeability .
- Assay sensitivity : Use in vitro mammalian cell micronucleus tests and bacterial gene mutation assays (Ames test) to assess genotoxicity. Cross-reference with migration studies (e.g., residual content in FCMs) to evaluate exposure risks .
Q. What methodological strategies improve the regioselectivity of this compound in heterocyclic functionalization?
To enhance regioselectivity in heterocycle synthesis:
- Directing groups : Utilize pyrazole or imidazole moieties to steer phosphonate addition. For example, benzo[d]imidazol-1-ylmethyl groups facilitate selective P-C bond formation via coordination with Lewis acids .
- Microwave-assisted synthesis : Reduce reaction times and side products (e.g., phosphite byproducts) by accelerating activation energies. Validate outcomes via HPLC-MS and ¹H/³¹P NMR .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability concerns .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile phosphonate vapors.
- Waste disposal : Deactivate residues with 10% NaOH solution before disposal. Contaminated glassware requires rinsing with ethanol followed by detergent .
Q. How can researchers optimize chromatographic purification of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
